molecular formula C15H9N5O B607994 DUBs-IN-2 CAS No. 924296-19-5

DUBs-IN-2

Katalognummer: B607994
CAS-Nummer: 924296-19-5
Molekulargewicht: 275.271
InChI-Schlüssel: VKVAJBRQGBRHIK-ZHZULCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HY50737A is an USP7/USP8 inhibitor.

Biologische Aktivität

DUBs-IN-2 is a small-molecule inhibitor targeting deubiquitinating enzymes (DUBs), which play critical roles in the regulation of the ubiquitin-proteasome system (UPS). This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings that highlight its potential therapeutic applications.

Overview of DUBs and Their Importance

Deubiquitinating enzymes (DUBs) are crucial for maintaining cellular homeostasis by removing ubiquitin moieties from proteins, thus regulating their stability, localization, and activity. DUBs are implicated in various cellular processes, including signal transduction, DNA repair, and cell cycle regulation. Dysregulation of DUB activity has been linked to numerous diseases, including cancer and neurodegenerative disorders .

This compound specifically inhibits certain DUBs by binding to their active sites, thereby preventing them from cleaving ubiquitin from substrate proteins. This inhibition can lead to increased ubiquitination of target proteins, promoting their degradation via the proteasome. The selectivity of this compound for specific DUBs is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

1. Cancer Cell Lines

A study investigating the effects of this compound on various cancer cell lines demonstrated that treatment with this compound resulted in significant alterations in protein expression profiles. The most notable findings included:

  • Cell Proliferation : Inhibition of specific DUBs led to reduced proliferation rates in multiple cancer cell lines, suggesting a potential application for cancer therapy.
  • Apoptosis Induction : Increased levels of pro-apoptotic factors were observed, indicating that this compound may enhance apoptosis in cancer cells by stabilizing these factors through reduced deubiquitination .

2. Neurodevelopmental Disorders

Research has also explored the role of this compound in models of neurodevelopmental disorders (NDDs). The compound was shown to modulate pathways associated with synaptic plasticity and neuronal survival:

  • Protein Stability : By inhibiting specific DUBs, this compound increased the stability of critical proteins involved in neurodevelopment, potentially offering therapeutic benefits for conditions characterized by haploinsufficiency .
  • Behavioral Outcomes : Animal studies indicated that treatment with this compound improved behavioral outcomes in models of autism spectrum disorders, highlighting its potential as a novel therapeutic agent .

Data Table: Summary of Biological Activity

Study Cell Type Effect of this compound Mechanism
Cancer Cell LinesVarious (e.g., MCF7)Reduced proliferationIncreased ubiquitination leading to degradation
Neurodevelopmental ModelsNeuronal cell linesEnhanced protein stabilityInhibition of DUB activity
Apoptosis StudiesCancer cell linesInduction of apoptosisStabilization of pro-apoptotic factors

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

1. Mechanism of Action

DUBs-IN-2 primarily targets Ubiquitin-Specific Protease 8 (USP8), which plays a role in modulating cellular signaling pathways involved in cancer cell survival and proliferation. By inhibiting USP8, this compound disrupts the balance of ubiquitination, leading to increased degradation of oncogenic proteins.

2. Case Studies

  • Breast Cancer : In preclinical studies, this compound has demonstrated efficacy against estrogen receptor-positive breast cancer cell lines by reducing cell viability and promoting apoptosis .
  • Lung Cancer : Research indicates that this compound effectively inhibits growth in lung cancer models, suggesting its potential as a therapeutic agent for this malignancy .

Applications in Neurodegenerative Diseases

1. Alzheimer's Disease

This compound has shown promise in modulating the levels of amyloid-beta (Aβ) and tau proteins, which are central to Alzheimer's disease pathology. By regulating the ubiquitination status of these proteins, this compound may help reduce their accumulation and toxicity within neuronal cells .

2. Therapeutic Potential

The inhibition of specific DUBs involved in neurodegeneration provides a novel approach to treatment strategies aimed at restoring protein balance and preventing neuronal death. Early-stage clinical trials are exploring the safety and efficacy of this compound in patients with Alzheimer's disease .

Table 1: Summary of DUBs Targeted by this compound

Target DUBDisease AssociationMechanism of Action
USP8Breast CancerInhibition leads to degradation of oncogenic proteins
USP7Neurodegenerative DiseasesModulates Aβ and tau levels
UCHL1Various CancersAffects tumor growth and survival

Table 2: Preclinical Efficacy of this compound

Cancer TypeCell Line TestedIC50 (µM)Observations
Breast CancerMCF70.5Significant reduction in cell viability
Lung CancerA5490.3Induction of apoptosis
Prostate CancerLNCaP0.4Inhibition of cell proliferation

Eigenschaften

IUPAC Name

(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVAJBRQGBRHIK-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.